molecular formula C11H7BrN2O4 B2471068 (5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1147381-16-5

(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2471068
CAS RN: 1147381-16-5
M. Wt: 311.091
InChI Key: VFHALGNWFDGIHT-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Br-HMIT or Br-HPM and is a pyrimidine derivative.

Scientific Research Applications

1. Structural Analysis and Molecular Interactions

  • The structures of compounds related to (5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione have been studied, revealing a lack of direction-specific intermolecular interactions in some cases, while others form chains of edge-fused rings through hydrogen bonding (Silva et al., 2005).

2. Heterocyclization and Synthesis of Derivatives

  • Research has demonstrated the reactivity of similar compounds with various reagents, resulting in the synthesis of diverse derivatives with potential application in drug discovery and materials science. For example, 5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones reacted with substituted benzaldehyde oximes to produce novel compounds (Tyrkov & Yurtaeva, 2019).

3. Potential Antimycobacterial Activity

  • A series of derivatives similar to (5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione were synthesized and tested for antimycobacterial activity. Some showed promising results, suggesting potential in antimycobacterial drug discovery (Yushin et al., 2020).

4. Anticancer Activity and Molecular Docking Studies

  • Certain derivatives of 5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, including compounds structurally related to the target compound, have been synthesized and evaluated for their anticancer activity. Molecular docking studies have aided in understanding their interaction with biological targets (Kumar et al., 2018).

properties

IUPAC Name

1-(4-bromophenyl)-6-hydroxy-2,4-dioxopyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-15)9(16)13-11(14)18/h1-5,17H,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTCONRJMVJTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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